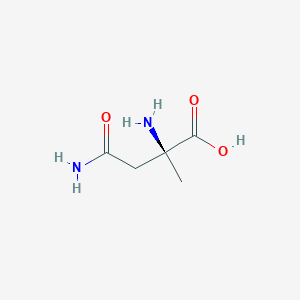
Ethyl 2-(1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl 2-(1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H10N2O2 . It is a colorless liquid with a faint odor . This compound is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl chloroacetate with 1H-pyrazole . The compound is then refluxed with hydrazine hydrate to get 2-(1H-pyrazol-1-yl) acetohydrazide . Other synthetic strategies include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to an ethyl acetate group . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use as an intermediate in the synthesis of other compounds. For instance, it can be converted to 2-(1H-pyrazol-1-yl) acetohydrazide by refluxing with hydrazine hydrate .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 154.17 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Scientific Research Applications
Antimicrobial Activity
Ethyl 2-(1H-pyrazol-1-yl)acetate has been explored for its antimicrobial properties. A study involved synthesizing derivatives of this compound and evaluating their antibacterial effectiveness against common pathogenic bacteria, including Gram-positive and Gram-negative strains. The results indicated potential as antibacterial agents, with comparisons made to standard drugs like Ciprofloxacin and Tetracycline (Asif et al., 2021).
Synthesis of Heterocyclic Compounds
This compound is instrumental in synthesizing various heterocyclic compounds, such as pyrazole, thiophene, pyridine, and coumarin derivatives. These derivatives have demonstrated antitumor activities, highlighting the compound's utility in developing potential cancer treatments (Mohareb & Gamaan, 2018).
Catalytic Applications
This compound-based compounds have been used as catalysts for chemical reactions like the copolymerization of CO2 and cyclohexene oxide. Such applications demonstrate the compound's versatility in industrial chemistry and materials science (Matiwane, Obuah & Darkwa, 2020).
Pharmaceutical Synthesis
In pharmaceutical research, this compound has been used to create various derivatives with potential therapeutic applications. These derivatives include novel pyrazole derivatives and other heterocyclic compounds, indicating its role in the development of new drugs and therapeutic agents (Stanovnik et al., 2005).
Safety and Hazards
Ethyl 2-(1H-pyrazol-1-yl)acetate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves, eye protection, and avoiding breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
Pyrazole derivatives, including Ethyl 2-(1H-pyrazol-1-yl)acetate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Future research could focus on designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
Mechanism of Action
Target of Action
Ethyl 2-(1H-pyrazol-1-yl)acetate is a compound with a pyrazole core . Pyrazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Pyrazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives, it is likely that the compound would have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
ethyl 2-pyrazol-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)6-9-5-3-4-8-9/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHJVNBWAGPXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404028 | |
| Record name | Ethyl (1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10199-61-8 | |
| Record name | Ethyl 1H-pyrazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Ethyl 2-(1H-pyrazol-1-yl)acetate in the synthesis of the target compounds?
A1: this compound serves as a crucial starting material in the multi-step synthesis of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives []. The synthesis involves reacting this compound with hydrazine hydrate to yield 2-(1H-pyrazol-1-yl)acetohydrazide. This intermediate then undergoes reactions with various aryl aldehydes, followed by cyclization, ultimately leading to the target 1,3,4-oxadiazole derivatives.
Q2: Were there any insights into the Structure-Activity Relationship (SAR) based on the modifications made to this compound?
A2: While the research [] focuses on the synthesis and antimicrobial evaluation of the final 1,3,4-oxadiazole derivatives, it doesn't delve into specific SAR studies related to modifications of the this compound structure itself. Further research exploring modifications to this core structure and their impact on the final compounds' activity and properties would be valuable.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



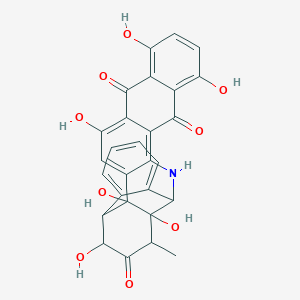

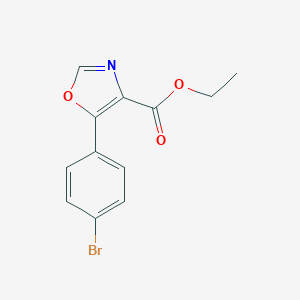

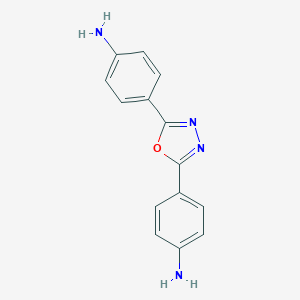
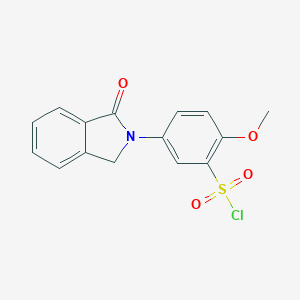

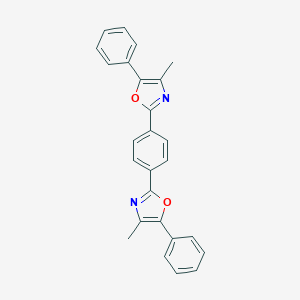
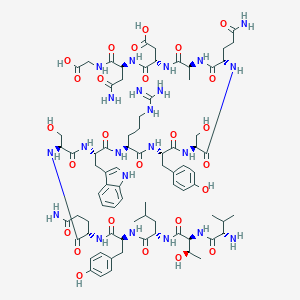
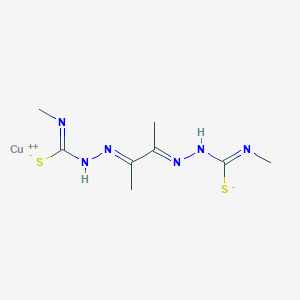

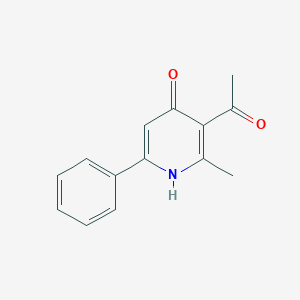
![9,9'-[(2r,3r,3as,5s,7ar,9r,10r,10as,12s,14ar)-3,5,10,12-Tetrahydroxy-5,12-Dioxidooctahydro-2h,7h-Difuro[3,2-D:3',2'-J][1,3,7,9,2,8]tetraoxadiphosphacyclododecine-2,9-Diyl]bis(2-Amino-1,9-Dihydro-6h-Purin-6-One)](/img/structure/B160587.png)
